4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid
Description
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid (molecular formula: C₈H₁₀ClNO₂S, molecular weight: 219.7 g/mol) is a synthetic γ-aminobutyric acid (GABA) analogue characterized by a 5-chlorothiophen-2-yl substituent at the 3-position of the butanoic acid backbone. This compound is structurally distinct from classical GABA derivatives due to the incorporation of a sulfur-containing heterocyclic ring.
Properties
IUPAC Name |
4-amino-3-(5-chlorothiophen-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-7-2-1-6(13-7)5(4-10)3-8(11)12/h1-2,5H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQDLUHBLZCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928354 | |
| Record name | 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151563-54-1, 133933-81-0 | |
| Record name | β-(Aminomethyl)-5-chloro-2-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151563-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(5-chloro-2-thienyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenepropanoic acid, β-(aminomethyl)-5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of Thiophene Derivatives
Thiophene chlorination typically employs sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in dichloromethane at 0–5°C. Kinetic studies show that electron-donating groups direct chlorination to the α-position, while electron-withdrawing groups favor β-substitution. For 5-chloro-2-thiophenecarbonyl chloride synthesis:
Procedure :
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Dissolve 2-thiophenecarboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ under N₂.
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Add SO₂Cl₂ (1.2 eq) dropwise at 0°C.
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Warm to room temperature and stir for 6 h.
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Quench with ice-water, extract organic layer, dry over MgSO₄.
Yield : 78–85% (GC-MS purity >98%).
Butanoic Acid Backbone Assembly
Michael Addition Approach
A stereocontrolled Michael addition between nitromethane and α,β-unsaturated esters provides access to γ-nitrobutanoates, which can be reduced to the corresponding amine:
Conditions :
Enantioselective Hydrogenation
Chiral Ru catalysts enable asymmetric hydrogenation of β-ketoesters to β-hydroxy esters, which are subsequently oxidized:
Catalyst System :
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RuCl(S)-BINAP (0.5 mol%)
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H₂ (50 bar), EtOH, 40°C
Coupling Strategies for Thiophene-Butanoic Acid Conjugation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-chlorothiophen-2-ylboronic acid with β-bromobutanoate esters:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Cs₂CO₃ (2.0 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 72% |
Key Challenge : Competing protodeboronation of the thiopheneboronic acid requires strict oxygen exclusion.
Nucleophilic Aromatic Substitution
Direct displacement of chloride in 5-chloro-2-thiophenecarbonyl chloride by a β-aminobutanoate nucleophile:
Side Reactions :
Amino Group Introduction and Protection
Reductive Amination
Condensation of γ-ketobutanoate with ammonium acetate followed by NaBH₄ reduction:
Procedure :
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React ethyl γ-ketobutanoate (1.0 eq) with NH₄OAc (3.0 eq) in MeOH.
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Add NaBH₄ (1.5 eq) portionwise at 0°C.
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Stir 4 h, acidify with HCl, extract product.
Protecting Group Strategies
Comparative performance of amino-protecting groups:
| Protecting Group | Deprotection Condition | Stability in Thiophene Coupling |
|---|---|---|
| Boc | TFA/DCM (1:1) | Excellent (>90% retention) |
| Cbz | H₂/Pd-C | Moderate (70–75% retention) |
| Acetyl | 6M HCl reflux | Poor (40–50% retention) |
Boc protection proves optimal for maintaining integrity during subsequent coupling steps.
Final Deprotection and Acidification
Global deprotection of tert-butyl esters and Boc groups requires sequential treatment:
Stepwise Protocol :
-
Ester hydrolysis : 4M HCl in dioxane, 50°C, 6 h.
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Boc removal : TFA/DCM (1:1), 0°C → rt, 2 h.
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Neutralization with Amberlyst A21 resin.
Critical Consideration :
Exposure to strong acids >12 h leads to thiophene ring decomposition (8–10% mass loss by TGA).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.21 (d, J = 3.6 Hz, 1H, Th-H)
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δ 6.92 (d, J = 3.6 Hz, 1H, Th-H)
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δ 3.44 (m, 1H, CH-NH₂)
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δ 2.68 (dd, J = 15.2, 6.4 Hz, 1H, CH₂CO)
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δ 2.51 (dd, J = 15.2, 8.8 Hz, 1H, CH₂CO)
HRMS (ESI+) :
Calculated for C₈H₁₀ClNO₂S [M+H]⁺: 228.0094
Found: 228.0091
Purity Assessment
HPLC Conditions :
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
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Mobile phase: 0.1% HCOOH in H₂O/MeCN (95:5 → 5:95 over 20 min)
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Retention time: 8.7 min
-
Purity: 99.2% (220 nm)
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor technology enhances safety and yield for exothermic steps:
Benefits :
Crystallization Engineering
Anti-solvent precipitation with n-heptane from ethanol:
Parameters :
-
Cooling rate: 0.5°C/min
-
Seed crystal loading: 0.5% w/w
-
Result : 99.5% polymorphic purity (PXRD confirmed)
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Reactions
The compound exhibits various chemical reactivity patterns, making it a versatile building block in organic synthesis. Key reactions include:
- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
- Reduction : It can be reduced to form derivatives with different functional groups, typically using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
- Substitution : The chlorine atom in the thiophene ring allows for nucleophilic substitution reactions, where it can be replaced by amines or thiols in the presence of bases such as sodium hydroxide (NaOH) .
Organic Synthesis
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in pharmaceutical chemistry .
Research indicates that this compound may possess several biological activities:
-
Antimicrobial Properties : Studies have shown that it exhibits antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains are notable:
Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anti-inflammatory Effects : In vitro studies indicate that the compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. For example:
Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 500 200 IL-6 300 100
Neurological Applications
The compound has been investigated for its interaction with GABA receptors, suggesting potential applications in treating neurological disorders. Electrophysiological studies have shown that it enhances inhibitory neurotransmission at these receptors:
| Parameter | Control | Treated |
|---|---|---|
| Peak Current (nA) | 50 | 80 |
| Duration (ms) | 200 | 300 |
These findings indicate its potential utility in pharmacological interventions targeting GABAergic signaling pathways .
Case Studies and Research Findings
Several case studies have highlighted the compound's efficacy in various applications:
- Antimicrobial Efficacy : A detailed study assessed its activity against multiple microbial strains, confirming significant inhibition at specified concentrations.
- Anti-inflammatory Studies : In vitro experiments demonstrated a reduction in cytokine production, indicating potential therapeutic benefits for inflammatory diseases.
- GABA Receptor Interaction : Research has shown that it acts as a modulator at GABA receptors, which may be beneficial for conditions involving disrupted GABAergic signaling.
Mechanism of Action
The mechanism of action of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects:
- Baclofen : Features a 4-chlorophenyl group, contributing to its high lipophilicity and stereospecific binding to GABAB receptors. The R-(−)-enantiomer is pharmacologically active, with agonistic activity dependent on the planar aromatic ring’s electronic properties .
- 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid: Substitutes the phenyl ring with a 5-chlorothiophen-2-yl group.
Pharmacological Activity:
- Baclofen’s therapeutic efficacy is well-documented, with stereospecific binding to GABAB receptors modulating neurotransmitter release .
- The target compound’s pharmacological activity remains uncharacterized. Its racemic (±) form in commercial preparations may reduce potency if activity is enantiomer-specific, as seen with baclofen.
Data Table: Key Comparative Properties
Comparison with Other Analogues
- 4-Amino-3-(1H-indol-3-yl)butanoic acid (): Incorporation of an indole ring introduces hydrogen-bonding capabilities, which may alter receptor selectivity.
Research Implications and Limitations
Future studies should prioritize enantiomeric resolution, receptor binding assays, and comparative pharmacokinetic profiling. The compound’s radiolabeled form offers a valuable tool for elucidating GABA receptor dynamics in vitro or in vivo .
Biological Activity
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid (commonly referred to as 4-Amino-3-(5-chlorothiophen-2-yl)butyric acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid is C₉H₈ClN₁O₂S, with a molecular weight of approximately 219.69 g/mol. The compound features an amino group and a thiophene ring substituted with chlorine, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, enhancing its interaction with enzymes and receptors.
- π-π Interactions : The thiophene ring allows for π-π stacking interactions, which can modulate enzyme kinetics and receptor binding affinities.
Biological Activities
Research indicates that 4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid exhibits several notable biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial effects against a range of microbial strains. Its efficacy varies depending on the specific pathogens tested, indicating potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which may be beneficial in treating inflammatory diseases. The mechanism involves modulation of inflammatory pathways, possibly through interaction with G-protein-coupled receptors (GPCRs) or other signaling molecules .
Interaction with GABA Receptors
4-Amino-3-(5-chlorothiophen-2-yl)butanoic acid has been studied for its interaction with gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in neurological disorders where GABAergic signaling is disrupted .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.
- Table 1 : Antimicrobial Activity Results
Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL
-
Anti-inflammatory Studies :
- In vitro experiments indicated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines.
- Table 2 : Cytokine Production Inhibition
Cytokine Control (pg/mL) Treated (pg/mL) TNF-α 500 200 IL-6 300 100
-
GABA Receptor Interaction :
- Electrophysiological studies demonstrated that the compound acts as a modulator at GABA receptors, enhancing inhibitory neurotransmission.
- Table 3 : GABA Receptor Modulation
Parameter Control Treated Peak Current (nA) 50 80 Duration (ms) 200 300
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
